molecular formula C16H12O4 B396847 2-Ethoxy-3-hydroxyanthra-9,10-quinone

2-Ethoxy-3-hydroxyanthra-9,10-quinone

Cat. No.: B396847
M. Wt: 268.26g/mol
InChI Key: KYXXGIZOMUAQCD-UHFFFAOYSA-N
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Description

2-Ethoxy-3-hydroxyanthra-9,10-quinone is an anthraquinone derivative characterized by a hydroxyl (-OH) group at position 3 and an ethoxy (-OCH₂CH₃) group at position 2 on the anthracene backbone. Anthraquinones are aromatic diketones with a planar tricyclic structure, widely studied for their applications in dyes, pharmaceuticals, and organic electronics.

Properties

Molecular Formula

C16H12O4

Molecular Weight

268.26g/mol

IUPAC Name

2-ethoxy-3-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C16H12O4/c1-2-20-14-8-12-11(7-13(14)17)15(18)9-5-3-4-6-10(9)16(12)19/h3-8,17H,2H2,1H3

InChI Key

KYXXGIZOMUAQCD-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Table 1: Structural and Functional Comparison

Compound Substituents Key Properties/Applications Synthesis Methods Biological Activity References
2-Ethoxy-3-hydroxyanthra-9,10-quinone 2-ethoxy, 3-hydroxy Enhanced solubility; dye/pharmaceutical potential Likely via coupling/oxidation Not explicitly reported [7], [10]
2-Amino-3-hydroxyanthraquinone 2-amino, 3-hydroxy High polarity; MP: 204–206°C Halogenation in deep eutectic solvents Antimicrobial activity (implied) [7], [18]
1-Hydroxyanthra-9,10-quinone 1-hydroxy Bowed structure (fold angle: 8.6°); DFT-validated geometry Deprotonation of parent compound Biofilm inhibition in S. aureus [2], [19]
Phenanthrene-9,10-quinone None (parent quinone) Metabolite of PAH degradation; detected via LC-MS/MS Oxidative metabolism in HepG2 cells Carcinogenicity studies [5], [12]
9-(Physcion-7'-yl)-5,10-dihydroxy-2-methoxy-7-methyl-1,4-anthraquinone Multiple substituents Bianthraquinone with 1,4-quinone moiety Reductive cleavage of precursors Phytochemical studies [15]

Key Comparisons

Structural and Electronic Properties

  • Substituent Effects: The ethoxy group in 2-ethoxy-3-hydroxyanthraquinone provides steric bulk and electron-donating effects compared to the amino group in 2-amino-3-hydroxyanthraquinone. This difference alters solubility and electronic transitions, as seen in UV-Vis spectra of related dyes (e.g., λmax shifts between 274–515 nm depending on substituents) .
  • Planarity: Unlike 1-hydroxyanthra-9,10-quinone, which exhibits a bowed structure (fold angle: 8.6° between benzene rings) , ethoxy-substituted derivatives are likely more planar due to reduced steric hindrance compared to bulky substituents like benzoyl groups in compounds such as 3-benzoyl-N-alkylbenzamides .

Metabolic and Environmental Relevance

  • PAH Degradation: Quinones like phenanthrene-9,10-quinone are terminal metabolites in fungal degradation of polycyclic aromatic hydrocarbons (PAHs), highlighting the environmental persistence of anthraquinone derivatives .

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